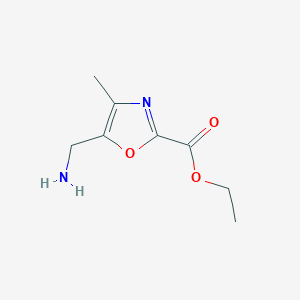

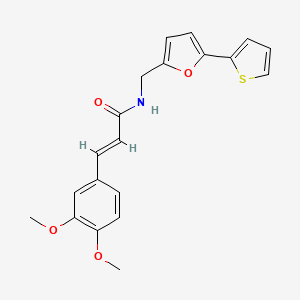

(E)-ethyl 3-(benzyloxy)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of acrylate monomers, which “(E)-ethyl 3-(benzyloxy)acrylate” could be a part of, often involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethyl amine . This process can result in excellent conversions of alcohols to their corresponding esters within a short reaction time .Chemical Reactions Analysis

The chemical reactions involving acrylate monomers like “(E)-ethyl 3-(benzyloxy)acrylate” are complex and can involve various stages . For instance, the reaction of (meth)acryloyl chloride with alcohols can lead to the formation of esters .Aplicaciones Científicas De Investigación

Synthetic Applications as a Building Block

(E)-ethyl 3-(benzyloxy)acrylate has been utilized in synthetic chemistry, particularly as a gem-difluorination building block. This chemical is instrumental in introducing the difluoromethene subunit into new hydroxy esters. For instance, its reaction with aldehydes in the presence of zinc in DMF (Dimethylformamide) produces β-hydroxy esters through the Reformatsky reaction mode, showing its versatility and multifunctionality in organic synthesis (Peng, Zhao, & Zhu, 2006).

Stereospecific Synthesis in Medicinal Chemistry and Polymer Industry

The compound is of interest for stereospecific synthesis of aryloxy and amino substituted acrylates, which holds potential in medicinal chemistry and the polymer industry. A non-metallic method has been developed for this purpose, highlighting the compound's role in expanding the range of available synthetic routes for these types of acrylates (Kabir et al., 2012).

In Polymerization Processes

(E)-ethyl 3-(benzyloxy)acrylate exhibits significant roles in various polymerization processes. It has been used as an effective chain transfer reagent in radical polymerizations of different monomers, such as methyl methacrylate, styrene, and n-butyl acrylate. Its inclusion in these processes can affect the molecular structure and properties of the resulting polymers, demonstrating its applicability in advanced polymer chemistry (Sato et al., 1995).

Role in Photopolymerization

This chemical also finds application in photopolymerization processes. For example, borane complexes containing amine and phosphine ligands have been proposed as coinitiators in acrylate photopolymerization in combination with (E)-ethyl 3-(benzyloxy)acrylate. Such applications showcase the compound's relevance in light-induced polymerization methods and its potential to innovate in this field (Lalevée et al., 2008).

In Synthesis of Polyolefins

The compound is used in the synthesis of various branched, carboxylic acid-functionalized polyolefins. It has been demonstrated that α-diimine-based palladium catalysts can efficiently copolymerize ethylene with acrylates like (E)-ethyl 3-(benzyloxy)acrylate, leading to new materials with potentially enhanced properties (Dai & Chen, 2018).

Propiedades

IUPAC Name |

ethyl (E)-3-phenylmethoxyprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-15-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDELNQUDLFIEOJ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=COCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 3-(benzyloxy)acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isobutyl-N-isopropyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2719010.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2719012.png)

![2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide](/img/structure/B2719019.png)

![N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2719026.png)

![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2719027.png)